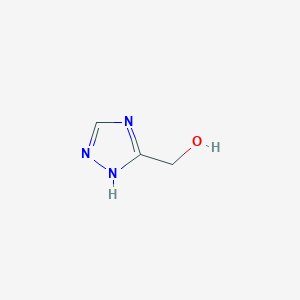

1H-1,2,4-triazol-5-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDMDSNULOKCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329849 | |

| Record name | 1H-1,2,4-triazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-69-0 | |

| Record name | 1H-1,2,4-triazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1H-1,2,4-triazol-5-ylmethanol and its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the chemical properties and structure of 1H-1,2,4-triazole-ylmethanol isomers. Due to the limited availability of specific data for 1H-1,2,4-triazol-5-ylmethanol, this document focuses on the closely related and better-characterized isomer, (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, while also providing general information applicable to the 1,2,4-triazole core. This guide includes a summary of quantitative data, general experimental methodologies for the synthesis of 1,2,4-triazole derivatives, and visualizations to illustrate key concepts.

Introduction to the 1,2,4-Triazole Core

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its unique chemical properties and diverse biological activities. Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The arrangement of nitrogen atoms in the ring allows for various substitution patterns, leading to a vast library of derivatives with distinct biological and chemical characteristics.

Chemical Structure and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol

While specific data for this compound is scarce in publicly available literature, extensive information exists for its isomers. This section details the known properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol as a representative example.

Table 1: Chemical Identifiers and Properties of (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol

| Property | Value | Reference |

| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | [6] |

| Synonyms | 1-Methyl-1H-1,2,4-triazole-3-methanol | [6] |

| CAS Number | 135242-93-2 | [6] |

| Molecular Formula | C4H7N3O | [6] |

| Molecular Weight | 113.12 g/mol | [6] |

| Appearance | Powder or liquid | [6] |

| Melting Point | 73-75 °C | [3] |

| Boiling Point | 296.8±42.0 °C (Predicted) | [2] |

| pKa | 13.16±0.10 (Predicted) | [2] |

| SMILES | CN1C=NC(=C1)CO | |

| InChI Key | WEDYTSQNYJKOPC-UHFFFAOYSA-N | [6] |

Experimental Protocols: General Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the cyclization of a thiosemicarbazide derivative. The following is a generalized protocol and should be adapted based on the specific target molecule.

General Synthesis of 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione

-

Formation of Potassium Dithiocarbazinate: A substituted acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise while stirring. The mixture is stirred for a specified time, and the resulting potassium dithiocarbazinate salt is precipitated, filtered, and dried.

-

Cyclization with Hydrazine Hydrate: The potassium dithiocarbazinate is refluxed with hydrazine hydrate in water. The reaction is monitored for the cessation of hydrogen sulfide evolution. Upon completion, the solution is cooled and acidified with hydrochloric acid to precipitate the 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione. The product is then filtered, washed, and recrystallized.[7]

Diagram 1: General Synthesis Workflow for 1,2,4-Triazole Derivatives

Caption: General workflow for the synthesis of 1,2,4-triazole thione derivatives.

Analytical Methods for Characterization

The characterization of 1,2,4-triazole derivatives typically involves a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure, confirming the substitution pattern on the triazole ring, and identifying the presence of functional groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=N, and C-O bonds.

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with trifluoroacetic acid as an additive, and UV detection at 200 nm.[8]

Biological Activities of 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole are known for a broad spectrum of biological activities.[4] These activities are highly dependent on the nature and position of the substituents on the triazole ring.

-

Antifungal Activity: Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety.[5] They function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Anticancer Activity: Certain 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways, including tubulin polymerization and aromatase inhibition.[9]

-

Other Activities: A wide range of other biological effects have been reported for 1,2,4-triazole derivatives, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[4]

Diagram 2: Logical Relationship of 1,2,4-Triazole Isomers

Caption: Positional isomers of hydroxymethyl-1H-1,2,4-triazole.

Conclusion

The 1,2,4-triazole scaffold remains a highly attractive platform for the development of novel therapeutic agents and functional materials. While specific data on this compound is limited, the extensive research on its isomers, such as (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol, provides valuable insights into the chemical and biological properties of this class of compounds. Further investigation into the synthesis and characterization of less common isomers is warranted to fully explore the chemical space and potential applications of 1,2,4-triazole derivatives.

References

- 1. (1-methyl-1H-1,2,4-triazol-5-yl)methanol - C4H7N3O | CSSB00000688323 [chem-space.com]

- 2. echemi.com [echemi.com]

- 3. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. connectjournals.com [connectjournals.com]

- 8. helixchrom.com [helixchrom.com]

- 9. mdpi.com [mdpi.com]

Interpreting the Spectroscopic Fingerprints of 1,2,4-Triazoles: A Technical Guide

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of bioactive compounds.[1][2] Accurate structural elucidation of novel 1,2,4-triazole derivatives is paramount, relying on a synergistic interpretation of data from various spectroscopic techniques. This guide offers an in-depth analysis of the key spectroscopic signatures of 1,2,4-triazole compounds, tailored for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of 1,2,4-triazole derivatives.

¹H NMR Spectroscopy

Proton NMR provides critical information about the electronic environment of protons. In 1,2,4-triazole derivatives, the chemical shift of the C-H proton on the triazole ring is a key indicator. This proton typically resonates in the downfield region of the spectrum. The specific chemical shifts are influenced by the substituents on the ring and the tautomeric form present.[3][4]

¹³C NMR Spectroscopy

Carbon NMR is instrumental in identifying the carbon atoms of the triazole ring. The chemical shifts of the triazole ring carbons are distinct and provide confirmatory structural evidence.[5][6] For instance, in some derivatives, the C-3 and C-5 carbons of the triazole ring can be observed at specific ppm ranges.[2][7]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference(s) |

| ¹H | Triazole Ring C-H | 7.5 - 8.8 | [4] |

| NH (if present) | 12.67 (broad singlet) | [7][8] | |

| CH₂ (adjacent to ring) | ~4.4 | [7][8] | |

| NH₂ (on ring) | ~5.4 | [7][8] | |

| ¹³C | Triazole C-3 | 156.5 - 157.1 | [2][7][8] |

| Triazole C-5 | 160.3 - 160.9 | [2][7][8] | |

| Imine (C=N) | 149 - 169 | [5] | |

| Thionyl (C=S) | 150 - 160 | [9][10] |

Note: Chemical shifts are highly dependent on the solvent and the specific nature and position of substituents on the triazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the various functional groups within a molecule based on their characteristic vibrational frequencies. For 1,2,4-triazoles, key absorption bands correspond to N-H, aromatic C-H, C=N, and C=C stretching vibrations.[2][11] The presence or absence of specific peaks, such as a strong absorption for a C=S group in mercapto-substituted triazoles, can help distinguish between possible tautomeric forms.[9][10]

Table 2: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |

| N-H stretching | 3126 - 3300 | [2][11][12] |

| C-H aromatic stretching | 3032 - 3097 | [2][11] |

| S-H stretching (thiol) | 2550 - 2790 | [9][10][12] |

| C=N stretching | 1600 - 1411 | [9] |

| C=C aromatic stretching | 1483 - 1529 | [2][11] |

| -N=N- stretching | ~1543 | [2][11] |

| C=S stretching (thione) | 1166 - 1258 | [9] |

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 1,2,4-triazole compounds. The fragmentation patterns observed, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), provide valuable structural clues.[13][14]

Under EI, the 1,2,4-triazole ring often undergoes cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion.[13] For substituted triazoles, fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[13] ESI-MS studies, often coupled with varying fragmentor voltages, help in elucidating these complex fragmentation pathways.[13][14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Unsubstituted 1,2,4-triazole shows a weak absorption at around 205 nm.[9] The position of the maximum absorption (λmax) can be influenced by the presence of substituents and the solvent. For example, 5-substituted-3-mercapto-1,2,4-triazoles in ethanol typically show two absorption bands, with the band at a higher wavelength attributed to the C=S chromophore.[9] The pH of the mobile phase can also affect the UV-Vis spectrum.[15]

Table 3: Typical UV-Vis Absorption Maxima for 1,2,4-Triazole Derivatives

| Compound Type | Typical λmax (nm) | Notes | Reference(s) |

| Unsubstituted 1,2,4-triazole | ~205 | Weak absorption | [9] |

| N-acetyl-1,2,4-triazole | 221.5 | Bathochromic shift compared to unsubstituted | [9] |

| 5-substituted-3-mercapto-1,2,4-triazoles | 252-256 and 288-298 | The higher wavelength band is due to the C=S group | [9] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve a small amount (typically 1-5 mg) of the purified 1,2,4-triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][4] Ensure the sample is fully dissolved.

-

Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8][16] Use residual solvent peaks as internal standards (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.0 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.5 for ¹³C).[16]

-

Data Processing and Analysis : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the resulting spectra to determine chemical shifts (δ), coupling constants (J), and integration values.[2] Advanced experiments like COSY, HSQC, and HMBC can be used for complete structural assignment.[6]

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Data Acquisition : Record a background spectrum of the empty sample holder or a pure KBr pellet. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.[1]

-

Data Analysis : Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.[1][2]

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation : Dissolve the sample in an appropriate volatile solvent (e.g., methanol, acetonitrile, water, or a combination) to a concentration of approximately 10-100 micrograms per mL.[17] High concentrations of non-volatile salts or buffers like phosphate and HEPES should be avoided as they interfere with electrospray ionization.[17][18] The solution must be free of precipitates; filter if necessary.[17]

-

Data Acquisition :

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[13]

-

Parameters : Set the capillary voltage (e.g., ~4000 V), drying gas (e.g., Nitrogen) flow rate (e.g., ~10 L/min), and scan range (e.g., m/z 100–1000).[1][13]

-

Fragmentation : To induce and study fragmentation, acquire spectra at varying fragmentor voltages (e.g., 0 V, 100 V, 200 V).[13][14]

-

-

Data Analysis : Analyze the mass-to-charge ratio (m/z) of the molecular ion to determine the molecular weight. Interpret the fragmentation pattern by comparing spectra at different fragmentor voltages to propose fragmentation pathways and confirm the structure.

Visualizing Spectroscopic Workflows and Pathways

Diagrams are essential for visualizing complex processes in chemical analysis.

Caption: A generalized workflow for the synthesis and spectral analysis of a chemical compound.[1]

Caption: Generalized EI-MS fragmentation pathways for the 1,2,4-triazole ring system.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. pubs.aip.org [pubs.aip.org]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. ijsr.net [ijsr.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijrpc.com [ijrpc.com]

- 13. benchchem.com [benchchem.com]

- 14. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid | SIELC Technologies [sielc.com]

- 16. rsc.org [rsc.org]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a wide range of biological targets. This has led to the incorporation of the 1,2,4-triazole nucleus into a diverse array of clinically significant drugs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-triazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action.

Diverse Pharmacological Profile of 1,2,4-Triazole Derivatives

Derivatives of the 1,2,4-triazole core exhibit a remarkable range of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antitubercular effects.[1] This versatility stems from the triazole ring's ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to modulate the pharmacological profile of a molecule.[2]

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[3] Triazole antifungals, such as the clinically used fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[4]

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n) | Microsporum gypseum | Superior to ketoconazole | [5] |

| Thiazolo[4,5-d]pyrimidine hybrids with (1H-1,2,4) triazole (2a, 2b, 2c, 3a, 3b) | Various pathogenic fungi | 0.06 - 2 (Excellent) | [6] |

| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [6] |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum, P. infestans, R. solani, B. cinerea | 1.59, 0.46, 0.27, 11.39 (EC50) | [7] |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | S. sclerotiorum | 0.12 (EC50) | [7] |

Antibacterial Activity

1,2,4-Triazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[8][9] Hybrid molecules, combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores like quinolones, have shown promise in overcoming drug resistance.[9][10]

Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [10] |

| Ofloxacin analogue with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [10] |

| Clinafloxacin-triazole hybrid | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [10] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | Staphylococcus aureus | Superior to streptomycin | [5] |

| 2-methylpiperazine compound (12h) | MDR E. coli | 0.25 | [10] |

Anticancer Activity

The 1,2,4-triazole nucleus is a key component in a number of anticancer agents.[11] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of enzymes such as epidermal growth factor receptor (EGFR), BRAF, and tubulin polymerization.[4][12]

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 8c | Various | - | EGFR (IC50 = 3.6 µM), BRAF, Tubulin | [4][12] |

| 8d | Various | - | BRAF, Tubulin | [4][12] |

| TP1-TP7 | Murine melanoma (B16F10) | 41.12 - 61.11 | - | [13] |

| 10a | MCF-7, Hela, A549 | 6.43, 5.6, 21.1 | - | [9] |

| 17 | MCF-7, Caco-2 | 0.31, 4.98 | - | [14] |

| 22 | MCF-7, Caco-2 | 3.31, 4.98 | - | [14] |

| 25 | MCF-7, Caco-2 | 4.46, 7.22 | - | [14] |

Antiviral Activity

1,2,4-triazole derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses, including influenza, HIV, and hepatitis viruses.[6][15][16] Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole carboxamide moiety.[6][15] The mechanism of antiviral action can vary, with some compounds inhibiting viral enzymes like neuraminidase.[17]

Table 4: Antiviral Activity of 1,2,4-Triazole Derivatives

| Compound | Virus | Activity | Reference |

| R-configuration enantiomers of 1,2,4-triazole-3-thiones | Influenza A (H1N1) | Potential drug candidates | [6] |

| Compound 3 (doravirine analogue) | HIV-1 | Excellent efficacy | [6] |

| Compound 9c | Influenza H5N1, H1N1 | IC50 = 2.280 µM | [17] |

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][18] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Table 5: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives (COX Inhibition)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 1 | >100 | 20.5 | [18] |

| 4 | 117.8 | 1.76 | [18] |

| 14 | 13.5 | 0.04 | [18] |

| 21a | 9.15 | 2.13 | [18] |

| 21b | 8.85 | 1.98 | [18] |

| 8a-g, 10a,b, 11a-g | - | 0.04 - 0.16 |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the development of new antitubercular agents. 1,2,4-triazole derivatives have shown promising activity against Mycobacterium tuberculosis.[19][20][21]

Table 6: Antitubercular Activity of 1,2,4-Triazole Derivatives

| Compound | Strain | MIC (µg/mL) | Reference |

| 6a | M. tuberculosis H37Rv | 6.25 | [20] |

| 6e, 6h | M. tuberculosis H37Rv | IC50 and IC90 < 100 | [19] |

| C4 | M. tuberculosis H37Ra | 0.976 | [21] |

| C8, C11, C14 | M. tuberculosis H37Ra | 31.25 - 62.5 | [21] |

| 5D | M. tuberculosis H37Rv | 0.8 |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole derivatives, based on methodologies reported in the scientific literature.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Procedure:

-

A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated until it melts.[5]

-

The reaction mixture is maintained at a specific temperature (e.g., 145°C) for a defined period (e.g., 40 minutes).[5]

-

After cooling, the product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.[5]

-

The solid product is then washed with water and collected by filtration.[5]

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol and dimethylformamide.[5]

In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

-

Nutrient broth

-

96-well microtiter plates

-

Standard antibiotic (e.g., Streptomycin, Ciprofloxacin)

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Prepare a standardized inoculum of each bacterial strain.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antifungal Susceptibility Testing (Disc Diffusion Method)

Objective: To assess the antifungal activity of the synthesized compounds.

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile filter paper discs

-

Standard antifungal drug (e.g., Ketoconazole)

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

Impregnate sterile filter paper discs with the stock solutions of the test compounds and the standard drug.

-

Prepare a standardized inoculum of each fungal strain and spread it evenly onto the surface of SDA plates.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antifungal activity.

In Vitro Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

Cancer cell lines (e.g., MCF-7, Hela, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug for a specified duration (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[9][13]

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

Objective: To determine the inhibitory effect of the synthesized compounds on COX-1 and COX-2 enzymes.

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Standard COX inhibitors (e.g., Celecoxib, Indomethacin)

-

Detection reagents for prostaglandin E2 (PGE2)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a standard inhibitor.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition of enzyme activity for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.[3][18]

In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

Objective: To determine the MIC of the synthesized compounds against Mycobacterium tuberculosis.

Materials:

-

Synthesized 1,2,4-triazole derivatives

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microtiter plates

-

Alamar Blue reagent

-

Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

Procedure:

-

Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well plate.

-

Perform serial dilutions of the test compounds in the wells.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Include a drug-free control and a sterile control.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[19][20]

Conclusion

The 1,2,4-triazole nucleus continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its presence in a wide array of therapeutic agents highlights its importance in drug design and development. The diverse biological activities, coupled with favorable pharmacokinetic properties, ensure that 1,2,4-triazole derivatives will remain a focal point of research for the discovery of novel and more effective therapeutic agents to combat a wide range of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the biological activities, mechanisms of action, and key experimental methodologies associated with this remarkable heterocyclic core.

References

- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 14. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 15. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 1H-1,2,4-triazol-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1H-1,2,4-triazol-5-ylmethanol. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the parent compound, 1H-1,2,4-triazole, and other closely related isomers to provide a comparative context for researchers.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound, along with experimental data for 1H-1,2,4-triazole and other relevant isomers.

Table 1: General and Physical Properties

| Property | This compound | 1H-1,2,4-triazole (Parent Compound) | (1-Methyl-1H-[1][2][3]triazol-5-yl)methanol | 1H-1,2,4-triazol-1-ylmethanol |

| Molecular Formula | C₃H₅N₃O | C₂H₃N₃ | C₄H₇N₃O | C₃H₅N₃O |

| Molecular Weight ( g/mol ) | 99.09 | 69.07 | 113.12 | 99.09 |

| Appearance | Not specified | White to pale yellow crystalline solid[4] | White crystalline powder[5] | White to light yellow powder to crystal[6] |

| Melting Point (°C) | Not specified | 119 - 121[1] | Not specified | 68.0 to 72.0[6] |

| Boiling Point (°C) | 281.1 ± 42.0 (Predicted)[1] | 260[1] | Not specified | Not specified |

| Density (g/cm³) | 1.27 ± 0.1 (Predicted)[1] | 1.13[1] | Not specified | Not specified |

Table 2: Solubility and Partition Coefficients

| Property | This compound | 1H-1,2,4-triazole (Parent Compound) |

| Solubility in Water | Not specified | Very soluble[2][4] |

| Solubility in Organic Solvents | Not specified | Soluble in ethanol, methanol, and acetone[4] |

| logP (Octanol-Water Partition Coefficient) | Not specified | -0.6 |

Table 3: Acidity and Basicity

| Property | This compound | 1H-1,2,4-triazole (Parent Compound) |

| pKa | 13.24 ± 0.20 (Predicted)[1] | 10.26[2] |

| pKa of Conjugate Acid | Not specified | 2.45[2] |

Table 4: Spectroscopic Data

| Property | 1H-1,2,4-triazole (Parent Compound) |

| ¹H NMR (Methanol-d₄), δ (ppm) | C₃–H, 7.92; C₅–H, 8.85[1] |

| ¹³C NMR (Methanol-d₄), δ (ppm) | C₃, 147.4; C₅, 147.4[1] |

| UV (THF), λnm (ε) | 216.5 (3.66)[1] |

Experimental Protocols

2.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of an appropriate amidrazone with a carboxylic acid derivative.

-

Step 1: Synthesis of Formylamidrazone.

-

React hydrazine with formamide to generate formylamidrazone. This reaction is typically carried out by heating the reactants, often in the absence of a solvent.

-

-

Step 2: Cyclization with Glycolic Acid.

-

The formylamidrazone is then reacted with glycolic acid. This condensation reaction, followed by cyclization and dehydration, is expected to yield this compound. The reaction is typically performed at elevated temperatures, and a dehydrating agent or azeotropic removal of water can be employed to drive the reaction to completion.

-

-

Purification.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

-

2.2. Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for triazole derivatives.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR: Acquire a standard proton NMR spectrum to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number and types of carbon atoms.

-

2D NMR: Techniques such as COSY and HSQC can be used to confirm the structure and assign the proton and carbon signals.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (triazole ring), and C-N and C=N (triazole ring) stretches.

Mandatory Visualizations

The following diagrams illustrate a proposed synthetic workflow and a general analytical workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: General analytical workflow for the characterization of this compound.

References

- 1. 1H-1,2,4-Triazole-5-methanol, α,1-dimethyl- CAS#: 1864063-01-3 [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (1H-1,2,4-Triazol-1-yl)methanol | 74205-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Development of 1,2,4-Triazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents, leading to market approval for over thirty-five drugs. This versatile nucleus is metabolically stable and acts as a crucial pharmacophore, capable of engaging with biological targets through hydrogen bonding. The broad spectrum of pharmacological activities exhibited by 1,2,4-triazole derivatives—including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties—continues to drive extensive research into novel synthetic methodologies and therapeutic applications.

Classical and Modern Synthetic Routes to the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring has been achieved through various synthetic strategies, from classical named reactions to modern, more efficient methods.

One of the earliest methods is the Pellizzari reaction , first described in 1911, which involves the condensation of an amide with a hydrazide at high temperatures.[1] While historically significant, this reaction often requires harsh conditions and can result in low yields.[1]

Another foundational method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines.[2][3] This method offers a degree of regioselectivity, with the acyl group from the stronger corresponding carboxylic acid preferentially occupying the 3-position of the triazole ring.[2][3]

More contemporary approaches have focused on improving efficiency and sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and increasing yields for 1,2,4-triazole synthesis.[4] Additionally, various catalytic systems, including copper-catalyzed reactions, have been developed to facilitate the construction of the triazole ring under milder conditions with a broader tolerance for different functional groups.[5]

Below is a generalized workflow for the synthesis of 1,2,4-triazole derivatives, highlighting both classical and modern approaches.

Key Therapeutic Applications and Mechanisms of Action

The therapeutic success of 1,2,4-triazole derivatives is largely attributed to their potent and selective inhibition of key enzymes in pathogenic organisms and cancer cells.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most prominent application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like fluconazole and itraconazole are mainstays in antifungal therapy. Their mechanism of action involves the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.[6]

Anticancer Activity: Aromatase Inhibition and Beyond

In oncology, 1,2,4-triazole derivatives such as letrozole and anastrozole are highly effective aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[2] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.[2]

Beyond aromatase inhibition, novel 1,2,4-triazole derivatives have been developed to target other key pathways in cancer progression, including the inhibition of tyrosine kinases and tubulin polymerization. This demonstrates the versatility of the 1,2,4-triazole scaffold in generating compounds with diverse anticancer mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have been instrumental in optimizing the therapeutic potential of 1,2,4-triazole derivatives by correlating their structural features with biological activity. These studies have provided valuable insights for the rational design of new, more potent, and selective agents.

For antifungal 1,2,4-triazoles, QSAR models have highlighted the importance of specific physicochemical and topological parameters for their activity against various fungal strains, including Candida albicans.[7] These models can aid in predicting the antifungal efficacy of novel derivatives.[7][8]

Similarly, in the realm of anticancer research, QSAR analyses have been applied to 1,2,4-triazole-based compounds to identify key structural requirements for their cytotoxic effects against different cancer cell lines.[9][10] These studies have shown that electrostatic and steric interactions play a significant role in determining their biological activity.[9]

The following tables summarize key quantitative data for representative antifungal and anticancer 1,2,4-triazole derivatives.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole Analogue 7a | C. albicans | 0.0313 - 1 | [6] |

| Fluconazole Analogue 6 | C. albicans | 0.0625 - 1 | [6] |

| Myrtenal Derivative 24 | P. piricola | 90-98% inhibition at 50 µg/mL | [6] |

| Fluconazole-based Compound 8b | C. albicans (resistant) | 0.25 | [11][12] |

| Fluconazole-based Compound 8c | C. albicans (resistant) | 0.125 | [11][12] |

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazolo-thiadiazole 7 | General | - | [9][13] |

| Triazolo-thiadiazole 8 | General | - | [9][13] |

| Triazolo-thiadiazole 10 | General | - | [9][13] |

| 1,2,4-Triazole Derivative B4 | MCF-7 | 20.35 | [14] |

Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key 1,2,4-triazole structures.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

Materials:

-

Benzamide

-

Benzoylhydrazide

Procedure:

-

Prepare an intimate mixture of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol).[15]

-

Heat the mixture in an oil bath at 250 °C for 3 hours. Water vapor will evolve as the reaction progresses.[15]

-

Allow the mixture to cool to room temperature.

-

Pulverize the resulting solid mass and wash with a dilute solution of hydrochloric acid to remove unreacted starting materials.[15]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

Materials:

-

N-formylbenzamide

-

Phenylhydrazine

-

Glacial Acetic Acid

Procedure:

-

Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).[15]

-

Reflux the mixture for 4 hours.[15]

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.

Protocol 3: General Procedure for Microwave-Assisted Synthesis

Materials:

-

Aromatic hydrazide

-

Substituted nitrile

-

n-Butanol (solvent)

Procedure:

-

Combine the aromatic hydrazide (0.005 mol) and the substituted nitrile (0.0055 mol) in a 20 mL microwave reaction vessel with 10 mL of n-butanol.

-

Seal the vessel and subject it to microwave irradiation at a specified temperature and time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the product using standard aqueous workup procedures.

Protocol 4: Synthesis of a Letrozole Precursor

Materials:

-

4-(chloromethyl)benzonitrile

-

1H-1,2,4-triazole salt

-

4-halobenzonitrile

-

A suitable base (e.g., sodium bis(trimethylsilyl)amide)

-

Organic solvent (e.g., dimethylformamide)

Procedure:

-

React 4-(halomethyl)benzonitrile with a salt of 1H-1,2,4-triazole to form 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[16]

-

In a one-pot synthesis, combine the resulting intermediate with a 4-halobenzonitrile in an organic solvent.[16]

-

Add the base dropwise to the mixture to facilitate the reaction, ultimately forming letrozole.[16]

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the creation of a vast library of derivatives with a wide range of biological activities. While classical synthetic methods laid the groundwork, modern techniques are enabling the rapid and efficient discovery of novel 1,2,4-triazole-based drug candidates. The deep understanding of their mechanisms of action, aided by computational tools like QSAR, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a comprehensive resource for professionals dedicated to advancing the field of drug discovery through the exploration of this remarkable heterocyclic system.

References

- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. isres.org [isres.org]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

Tautomerism in Substituted 1,2,4-Triazole Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,4-triazole systems, a critical aspect for understanding the chemical behavior, biological activity, and therapeutic potential of this important class of heterocyclic compounds. The 1,2,4-triazole core is a prevalent scaffold in numerous pharmaceuticals, agrochemicals, and materials, making a thorough understanding of its tautomeric preferences essential for rational drug design and development.[1][2][3][4][5]

This document details the various tautomeric forms of substituted 1,2,4-triazoles, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. Quantitative data on tautomer stability is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, visual diagrams generated using Graphviz are included to illustrate tautomeric equilibria, the influence of substituents, and experimental workflows.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the migration of a proton, is a fundamental phenomenon in 1,2,4-triazole chemistry.[1] The unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[6][7] Additionally, a third, generally less stable tautomer, the 2H-1,2,4-triazole, can also be considered. The position of the proton on the triazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall geometry, which in turn dictates its reactivity and interaction with biological targets.[8]

For substituted 1,2,4-triazoles, the nature and position of the substituent can dramatically alter the tautomeric landscape. Substituents with labile protons, such as hydroxyl (-OH), thiol (-SH), or amino (-NHR) groups, introduce additional possibilities of thione-thiol, keto-enol, and imine-enamine tautomerism, further complicating the equilibrium.[2]

Tautomeric Forms of Substituted 1,2,4-Triazoles

The primary annular tautomers of a C-substituted 1,2,4-triazole are the 1H, 2H, and 4H forms. The equilibrium between these forms is influenced by a variety of factors.

Caption: General tautomeric equilibria in substituted 1,2,4-triazoles.

Thione-Thiol Tautomerism

In 1,2,4-triazoles substituted with a mercapto group (-SH), a significant thione-thiol tautomerism exists. The equilibrium can shift between the thione form (C=S) and the thiol form (C-S-H).[2][9] Generally, in the solid state and in various solvents, the thione form is predominant.[9]

Caption: Thione-thiol tautomerism in mercapto-substituted 1,2,4-triazoles.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by several interconnected factors:

-

Substituent Effects: The electronic nature and position of substituents play a crucial role. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers by altering the electron density within the triazole ring.[10] The position of the substituent is also critical; for instance, an ortho-substituted aryl group can lead to intramolecular hydrogen bonding, significantly favoring a specific tautomer.[10][11]

-

Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium. Polar solvents may favor more polar tautomers by establishing stabilizing intermolecular interactions.

-

Physical State: The dominant tautomer in the solid state, as determined by X-ray crystallography, may not be the most abundant tautomer in solution. Crystal packing forces can stabilize a particular tautomeric form that is less favored in the solution phase.

-

Temperature and pH: Changes in temperature can shift the equilibrium, and the pH of the medium can dictate the protonation state of the triazole ring, thereby influencing the tautomeric preference.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of 1,2,4-triazole tautomers. The tables below summarize representative data from the literature.

Table 1: Calculated Relative Energies of Tautomers for Substituted 1,2,4-Triazoles

| Substituent | Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 3-amino | 1H | DFT | 6-311++G(d,p) | 0.00 | [12] |

| 2H | DFT | 6-311++G(d,p) | 2.35 | [12] | |

| 4H | DFT | 6-311++G(d,p) | 4.68 | [12] | |

| 3-thiol | Thione (1H) | B3LYP | 6-31G(d,p) | 0.00 | [9] |

| Thiol (2H) | B3LYP | 6-31G(d,p) | >0 | [9] | |

| Thiol (4H) | B3LYP | 6-31G(d,p) | >0 | [9] |

Note: The relative stabilities can vary depending on the computational method and basis set employed.

Table 2: Quantum Chemical Parameters for Different 1,2,4-Triazole Tautomers

| Compound | Parameter | Value | Reference |

| 1,2,4-triazole-3-thiol (TL 2A) | HOMO (eV) | -5.922 | [13] |

| LUMO (eV) | -1.106 | [13] | |

| Dipole Moment (D) | 4.311 | [13] | |

| 1,2,4-triazole-3-thione (TL 2B) | HOMO (eV) | -6.149 | [13] |

| LUMO (eV) | -1.056 | [13] | |

| Dipole Moment (D) | 4.697 | [13] | |

| 1,2,4-triazole-3-thiol (TL 2C) | HOMO (eV) | -5.768 | [13] |

| LUMO (eV) | -1.415 | [13] | |

| Dipole Moment (D) | 3.686 | [13] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.[14][15] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:

-

Sample Preparation: Dissolve the substituted 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons, particularly the N-H proton.

-

Acquire ¹³C NMR spectra. The chemical shifts of the ring carbons are indicative of the tautomeric form.

-

If possible, acquire ¹⁵N NMR spectra, as the nitrogen chemical shifts are highly sensitive to the protonation site.

-

-

2D NMR Experiments: Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish correlations between protons and carbons/nitrogens, which can help in assigning the structure of the dominant tautomer.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the tautomerization process.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[12][16]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. Hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.[17]

-

Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide a detailed picture of the solid-state structure of the dominant tautomer.

UV/vis Spectroscopy Combined with Theoretical Modeling

UV/vis spectroscopy can be a valuable tool, especially when combined with theoretical calculations, to distinguish between tautomers in solution.[10][11]

Protocol for UV/vis Spectroscopy and Theoretical Correlation:

-

Experimental Spectra: Record the UV/vis absorption spectrum of the compound in the solvent of interest.

-

Computational Modeling:

-

Perform geometry optimization and frequency calculations for all possible tautomers using DFT methods (e.g., B3LYP, M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[1]

-

Simulate the UV/vis spectra for the most stable tautomers using Time-Dependent DFT (TD-DFT).

-

-

Spectral Comparison: Compare the simulated spectra with the experimental spectrum. A good match between the experimental and a calculated spectrum for a particular tautomer provides strong evidence for its predominance in solution. A weighted sum of the spectra of multiple tautomers can be used if an equilibrium exists.[1]

Workflow for Tautomerism Investigation

The comprehensive study of tautomerism in a substituted 1,2,4-triazole involves an integrated approach combining synthesis, spectroscopy, crystallography, and computational modeling.

Caption: Integrated workflow for the investigation of tautomerism.[12]

Conclusion

Tautomerism is an intrinsic and influential feature of substituted 1,2,4-triazole systems. A thorough understanding and characterization of the tautomeric preferences are paramount for medicinal chemists and drug development professionals to establish robust structure-activity relationships, optimize drug-receptor interactions, and predict the physicochemical properties of new chemical entities. The integrated application of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling, as outlined in this guide, provides a powerful strategy for elucidating the complex tautomeric behavior of this versatile heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 15. scribd.com [scribd.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

The Therapeutic Potential of the 1H-1,2,4-Triazol-5-ylmethanol Scaffold: A Technical Guide for Drug Discovery

Introduction

The 1H-1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding as both a donor and acceptor.[1] This versatile core is present in numerous approved drugs with a wide range of therapeutic applications. This technical guide focuses on the therapeutic potential of derivatives of the 1H-1,2,4-triazol-5-ylmethanol core, exploring its significance in the development of novel agents against cancer, fungal and bacterial infections, and neurological disorders. While research on the parent compound, this compound, is limited, the extensive investigation of its derivatives highlights the vast potential of this chemical scaffold in drug discovery and development.

Anticancer Applications

Derivatives of the 1H-1,2,4-triazole core have demonstrated significant potential as anticancer agents, with numerous studies reporting their efficacy against a variety of cancer cell lines.[2][3] The versatility of the triazole ring allows for the synthesis of diverse molecular architectures that can interact with various oncogenic targets.

Signaling Pathways and Molecular Targets

Several signaling pathways and molecular targets have been identified for 1,2,4-triazole derivatives. Notably, these compounds have been shown to inhibit key enzymes and proteins involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[4]

Caption: Molecular targets of 1,2,4-triazole anticancer derivatives.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylurea derivatives with triazole moiety | HT-29 (Colon) | 0.90 | [5] |

| H460 (Lung) | 0.85 | [5] | |

| MDA-MB-231 (Breast) | 1.54 | [5] | |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | Various | 0.16 - 1.12 | [5] |

| Non-carboxylic naproxen analogues | MCF-7 (Breast) | 4.83 - 12.07 | [5] |

| MDA-231 (Breast) | 4.83 - 12.07 | [5] | |

| HeLa (Cervical) | 4.83 - 12.07 | [5] | |

| HCT-116 (Colon) | 4.83 - 12.07 | [5] | |

| 8c (unspecified 1,2,4-triazole derivative) | EGFR Inhibition | 3.6 | [4] |

Experimental Protocols: Anticancer Activity Screening

A general workflow for the synthesis and evaluation of the anticancer properties of 1,2,4-triazole derivatives is outlined below.

Caption: Workflow for anticancer drug discovery with 1,2,4-triazoles.

Methodology for MTT Assay: The antiproliferative activity of the synthesized 1,2,4-triazole compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

Antifungal and Antibacterial Applications

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, such as fluconazole and itraconazole.[5] This highlights the significant potential of this compound derivatives as novel antimicrobial agents.

Mechanism of Antifungal Action

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stability and degradation pathways of 1,2,4-triazoles

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals, prized for its metabolic stability and versatile chemical properties.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a core component of numerous antifungal agents, anticancer drugs, and pesticides.[3][4][5] Understanding the stability and degradation of this privileged structure is paramount for the development of safe and effective molecules. This guide provides a comprehensive overview of the chemical, thermal, photochemical, and metabolic degradation pathways of 1,2,4-triazoles, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Structure and Inherent Stability

The stability of the 1,2,4-triazole ring is attributed to its aromaticity, arising from the delocalization of six π-electrons.[1] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable.[3] While generally considered stable, the 1,2,4-triazole ring is susceptible to degradation under specific environmental and physiological conditions.

Chemical Degradation: Hydrolysis

The hydrolytic stability of 1,2,4-triazoles can be influenced by pH, temperature, and the nature of substituents on the triazole ring. While the core triazole ring is relatively resistant to hydrolysis, certain derivatives can undergo degradation, particularly under acidic or basic conditions.

Quantitative Data on Hydrolytic Degradation

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| Epoxiconazole | 4.0 | 25 | 120 days | [6] |

| 7.0 | 25 | 131 days | [6] | |

| 9.0 | 25 | 151 days | [6] | |

| Tebuconazole | 4.0 | 25 | 257 days | [6] |

| 7.0 | 25 | 198 days | [6] | |

| 9.0 | 25 | 187 days | [6] | |

| Flutriafol | 4.0 | 25 | 204 days | [6] |

| 7.0 | 25 | 182 days | [6] | |

| 9.0 | 25 | 182 days | [6] | |

| 1-Benzoyl-1,2,4-triazole | pH-independent | Various near TMD of water | First-order kinetics observed | [7] |

| ADD17014 (triazoline) | 2.2 - 10.7 | 23 | pH-dependent | [8] |

Experimental Protocol for Hydrolysis Studies

A standard protocol for assessing the hydrolytic stability of 1,2,4-triazole derivatives involves the following steps:

-

Preparation of Buffer Solutions : Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

-

Sample Preparation : Dissolve a known concentration of the test compound in each buffer solution.

-

Incubation : Incubate the samples at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling : At specified time intervals, withdraw aliquots from each solution.

-

Analysis : Quantify the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9]

-

Data Analysis : Determine the degradation kinetics and calculate the half-life (t½) of the compound at each pH value.

Photochemical Degradation

Many 1,2,4-triazole-containing compounds, particularly fungicides, are susceptible to photodegradation when exposed to sunlight. The rate of degradation is dependent on the chemical structure of the molecule and the environmental conditions.

Quantitative Data on Photodegradation

| Compound | Conditions | Half-life (t½) | Reference |

| Epoxiconazole | In water, light exposure | 0.68 hours | [6] |

| Tebuconazole | In water, light exposure | 2.35 hours | [6] |

| Flutriafol | In water, light exposure | 9.30 hours | [6] |

| 1H-1,2,4-triazole | In air, hydroxyl radical reaction | 107 days (estimated) | [10] |

| Itraconazole | Solid state, UV-Vis irradiation | < 72 hours (significant degradation) | [11] |

| Posaconazole | Solid state, UV-Vis irradiation | < 72 hours (significant degradation) | [11] |

| Fluconazole | Solid state, UV-Vis irradiation | > 72 hours (less degradation) | [11] |

| Voriconazole | Solid state, UV-Vis irradiation | > 72 hours (less degradation) | [11] |

| Hexaconazole | In solution | Degradation rate dependent on solvent polarity | [12] |

Experimental Protocol for Photostability Testing

The photostability of 1,2,4-triazoles can be evaluated according to ICH Q1B guidelines, which involve both forced degradation and confirmatory studies.[13][14]

-

Sample Preparation : Prepare samples of the drug substance or product. For solutions, use a chemically inert and transparent container.

-

Light Source : Expose the samples to a light source that produces both UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[13]

-

Control Samples : Protect a set of identical samples from light to serve as dark controls.

-

Forced Degradation : In initial studies, expose the substance to light until significant degradation has occurred to identify degradation products and pathways.

-

Confirmatory Studies : Test the substance or product in its proposed packaging to assess its photostability under storage and use conditions.

-

Analysis : At appropriate time points, analyze the samples for the appearance of degradation products and the loss of the parent compound using a suitable stability-indicating analytical method.[11]

Thermal Degradation

The thermal stability of 1,2,4-triazoles is a critical parameter, especially for drug substances and products that may be exposed to high temperatures during manufacturing or storage. Thermal decomposition can lead to the formation of various degradation products.

Quantitative Data on Thermal Degradation

| Compound | Decomposition Temperature (°C) | Analytical Technique | Reference |

| 3-Amino-1,2,4-triazole | Onset at 166°C, two-stage decomposition | TGA/DTG | [15] |

| 2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramide | Exothermic peak at 209°C | DSC | [15] |

| 5-Amino-1,2,4-triazol-3-yl-acetic acid | Endothermic peak at 184°C (melting) | DSC | [15] |

| MM4c, MM4d, MM4e (derivatives) | Stable up to ~200°C, one-step degradation | TGA/DSC | [16] |

| Imidazo[2,1-c][16][17][18]triazines (derivatives) | Decompose above 250°C | TGA/DTG | [19] |

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to assess the thermal stability of 1,2,4-triazoles.[16][18]

-

Sample Preparation : Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum or ceramic).

-

TGA Analysis : Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The instrument measures the change in mass as a function of temperature.

-

DSC Analysis : Heat a sample in the DSC instrument alongside an empty reference pan. The instrument measures the difference in heat flow between the sample and the reference, identifying endothermic (melting) and exothermic (decomposition) events.

-